Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide
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Overview
Description
(S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE is a chemical compound characterized by the presence of an iodophenyl group attached to an ethyl chain, which is further connected to a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(4-iodophenyl)ethanol, which is then converted to 1-(4-iodophenyl)ethylamine.
Cyclopropanecarboxamide Formation: The 1-(4-iodophenyl)ethylamine is reacted with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenyl ketones, while reduction can produce iodophenyl alcohols.
Scientific Research Applications
(S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the cyclopropanecarboxamide moiety may interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Iodophenyl)ethanol
- 1-(4-Iodophenyl)ethylamine
- Cyclopropanecarboxamide derivatives
Uniqueness
(S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE is unique due to the combination of the iodophenyl group and the cyclopropanecarboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C12H14INO |
---|---|
Molecular Weight |
315.15 g/mol |
IUPAC Name |
N-[1-(4-iodophenyl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H14INO/c1-8(14-12(15)10-2-3-10)9-4-6-11(13)7-5-9/h4-8,10H,2-3H2,1H3,(H,14,15) |
InChI Key |
FKWQRMKIVHVYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)NC(=O)C2CC2 |
Origin of Product |
United States |
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